4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol is a chemical compound with the molecular formula C14H12F6O3 and a molecular weight of 342.23 g/mol . This compound is known for its unique structure, which includes a tert-butyl group and two trifluoroacetyl groups attached to a phenol ring. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol typically involves the reaction of 4-tert-butylphenol with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the trifluoroacetyl groups to hydroxyl groups.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol involves its interaction with specific molecular targets. The trifluoroacetyl groups can form strong hydrogen bonds with biological molecules, influencing their activity. The phenolic hydroxyl group can also participate in various biochemical pathways, modulating the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol can be compared with other similar compounds, such as:
2,4,6-Tri-tert-butylphenol: This compound has three tert-butyl groups attached to the phenol ring, making it more sterically hindered.
2,4,6-Tris(trifluoromethyl)phenol: This compound has trifluoromethyl groups instead of trifluoroacetyl groups, affecting its reactivity and properties.
The uniqueness of this compound lies in its combination of tert-butyl and trifluoroacetyl groups, which impart distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C14H12F6O3 |
---|---|
Molekulargewicht |
342.23 g/mol |
IUPAC-Name |
1-[5-tert-butyl-2-hydroxy-3-(2,2,2-trifluoroacetyl)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C14H12F6O3/c1-12(2,3)6-4-7(10(22)13(15,16)17)9(21)8(5-6)11(23)14(18,19)20/h4-5,21H,1-3H3 |
InChI-Schlüssel |
QBHOTURDQXGLNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(=O)C(F)(F)F)O)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.